molecular formula C8H7BrClNO3S B8669617 5-(2-Bromoacetyl)-2-chlorobenzenesulfonamide, AldrichCPR

5-(2-Bromoacetyl)-2-chlorobenzenesulfonamide, AldrichCPR

Cat. No.: B8669617
M. Wt: 312.57 g/mol
InChI Key: TXNZZKXIJJSNFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bromo-4’-chloro-3’-sulfamoylacetophenone is an organic compound that belongs to the class of acetophenone derivatives It is characterized by the presence of bromine, chlorine, and sulfonamide functional groups attached to the acetophenone core

Properties

Molecular Formula

C8H7BrClNO3S

Molecular Weight

312.57 g/mol

IUPAC Name

5-(2-bromoacetyl)-2-chlorobenzenesulfonamide

InChI

InChI=1S/C8H7BrClNO3S/c9-4-7(12)5-1-2-6(10)8(3-5)15(11,13)14/h1-3H,4H2,(H2,11,13,14)

InChI Key

TXNZZKXIJJSNFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)S(=O)(=O)N)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bromo-4’-chloro-3’-sulfamoylacetophenone typically involves the bromination of 4’-chloroacetophenone followed by sulfonamide formation. One common method involves the use of pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . This method is advantageous due to its high yield, cost-effectiveness, and repeatability.

Industrial Production Methods

Industrial production of Bromo-4’-chloro-3’-sulfamoylacetophenone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Bromo-4’-chloro-3’-sulfamoylacetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Products include substituted acetophenone derivatives.

    Oxidation Reactions: Products include carboxylic acids.

    Reduction Reactions: Products include alcohols.

    Coupling Reactions: Products include biaryl compounds.

Scientific Research Applications

Bromo-4’-chloro-3’-sulfamoylacetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of Bromo-4’-chloro-3’-sulfamoylacetophenone involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the halogen atoms can enhance binding affinity through halogen bonding. The acetophenone core can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bromo-4’-chloro-3’-sulfamoylacetophenone is unique due to the combination of bromine, chlorine, and sulfonamide functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

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